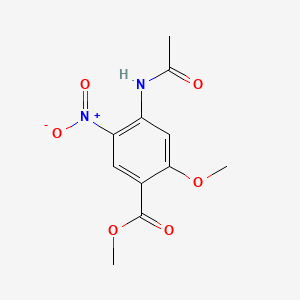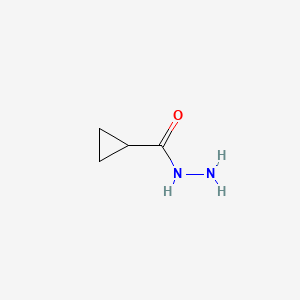
1-Phenyl-1-butyne
Overview
Description
1-Phenyl-1-butyne, also known as 1-butynylbenzene or ethylphenylacetylene, is an organic compound with the molecular formula C10H10. It is a phenyl alkyl acetylenic compound characterized by the presence of a phenyl group attached to a butyne chain.
Mechanism of Action
- The primary targets of 1-Phenyl-1-butyne are not explicitly documented in the available literature. However, it is known to react with alkali metals (such as sodium and potassium) in various solvents . These reactions likely involve the formation of intermediates or complexes.
- Absorption : this compound is a solid compound with a boiling point of 73-75°C at 4 mmHg . Its absorption likely occurs via oral or dermal routes.
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
1-Phenyl-1-butyne plays a significant role in biochemical reactions, particularly in hydrogenation processes. It has been reported to interact with palladium particles incorporated into organophilic montmorillonite, catalyzing the liquid-phase hydrogenation of phenyl alkyl acetylenics . Additionally, this compound reacts with alkali metals such as sodium and potassium in various solvents . These interactions highlight the compound’s potential in facilitating specific biochemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to participate in hydrogenation reactions indicates that it may act as a substrate or inhibitor for certain enzymes. For example, its interaction with palladium-supported catalysts suggests that it can influence enzyme activity and catalytic efficiency . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure and environmental conditions. Studies have shown that this compound can undergo hydrogenation and other chemical transformations, which may affect its long-term impact on cellular function . Monitoring these temporal effects is essential for accurately assessing the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating specific biochemical reactions. At higher doses, it may cause toxic or adverse effects, including respiratory irritation and skin irritation . Understanding the dosage-dependent effects of this compound is crucial for determining its safe and effective use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to hydrogenation and alkylation reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Preparation Methods
1-Phenyl-1-butyne can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with ethyl bromide in the presence of a strong base such as sodium amide. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where phenylacetylene reacts with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial production methods often involve similar catalytic processes but on a larger scale, ensuring high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
1-Phenyl-1-butyne undergoes various chemical reactions, including:
Hydrogenation: In the presence of palladium catalysts, this compound can be hydrogenated to form 1-phenyl-1-butene or further to 1-phenylbutane
Common reagents used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-1-butyne has several applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-1-butyne can be compared with other phenyl alkyl acetylenic compounds such as:
Phenylacetylene: Similar structure but lacks the ethyl group, making it less bulky and slightly more reactive in certain reactions.
1-Phenyl-1-propyne: Similar but with a shorter carbon chain, affecting its physical properties and reactivity.
4-Phenyl-1-butyne: Positional isomer with the phenyl group attached to a different carbon, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields .
Properties
IUPAC Name |
but-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMSANAQQVUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211243 | |
| Record name | 1-Butynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-76-4 | |
| Record name | 1-Phenyl-1-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butynylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)

